2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is a chemical compound that belongs to the oxazolidine family This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms The phenyl group attached to the oxazolidine ring adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoylacetonitrile with β-aminoalcohols in the presence of a catalyst such as zinc chloride (ZnCl2). This reaction is usually carried out under inert, moisture-free conditions to prevent any side reactions . The reaction conditions are mild, and the products are often characterized using techniques such as NMR, IR, and MS.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.
Scientific Research Applications
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile exerts its effects is not fully understood. its derivatives, particularly those with antibacterial properties, are believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide: This compound shares a similar structural framework but differs in the ring structure and functional groups.
4-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride: Another related compound with a piperidinium ring instead of an acetonitrile group.
Uniqueness
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is unique due to its specific oxazolidine ring structure and the presence of a phenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-6-7-13-9-14-8-11(13)10-4-2-1-3-5-10/h1-5,11H,7-9H2/t11-/m0/s1 |
InChI Key |
HCCRKULUUAPCGT-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](N(CO1)CC#N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(N(CO1)CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.